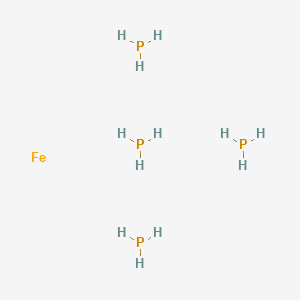
3,3'-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) is a complex organic compound characterized by its unique structure, which includes two hexahydroindenone moieties connected by an ethane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the hexahydroindenone units.
Formation of the Ethane-1,2-diyl Linker: The ethane-1,2-diyl linker is introduced through a coupling reaction, often using a suitable reagent such as a dihalide or a diol.
Coupling Reaction: The hexahydroindenone units are then coupled with the ethane-1,2-diyl linker under specific reaction conditions, which may include the use of a base or a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent production.
Purification Steps: Such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially converting carbonyl groups to alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield hydroxyl or carbonyl derivatives.
Reduction: May yield alcohol derivatives.
Substitution: May yield various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) has several scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Pharmaceutical Research: Investigation of its potential biological activity and therapeutic applications.
Mechanism of Action
The mechanism of action of 3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) depends on its specific application
Binding to Receptors: If used in a biological context, it may bind to specific receptors or enzymes, modulating their activity.
Chemical Interactions: In materials science, it may interact with other molecules or materials to impart desired properties.
Comparison with Similar Compounds
Similar Compounds
3,3’-(Ethane-1,2-diylbis(oxy))dipropanoic acid: A compound with a similar ethane-1,2-diyl linker but different functional groups.
4-Azido-2,3,5,6-tetrafluorobenzoic acid: Another compound with a different core structure but similar linker.
Uniqueness
3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) is unique due to its specific combination of hexahydroindenone units and the ethane-1,2-diyl linker, which imparts distinct chemical and physical properties.
Properties
CAS No. |
168642-27-1 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-[2-(2-oxo-3,3a,4,5,6,7-hexahydroinden-1-yl)ethyl]-1,4,5,6,7,7a-hexahydroinden-2-one |
InChI |
InChI=1S/C20H26O2/c21-19-11-13-5-1-3-7-15(13)17(19)9-10-18-16-8-4-2-6-14(16)12-20(18)22/h13-14H,1-12H2 |
InChI Key |
MFTWESFJWFQLQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C(=O)CC2C1)CCC3=C4CCCCC4CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)
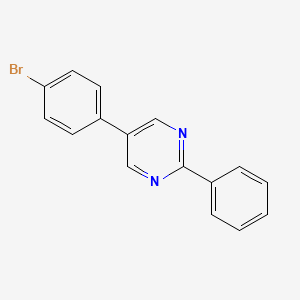

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)
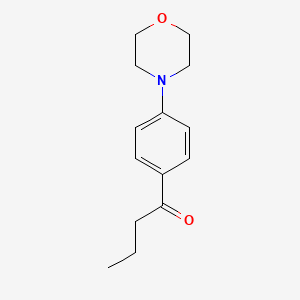
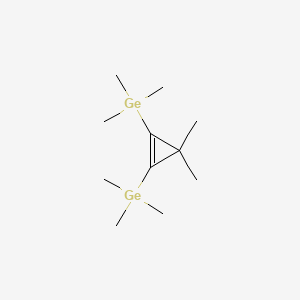
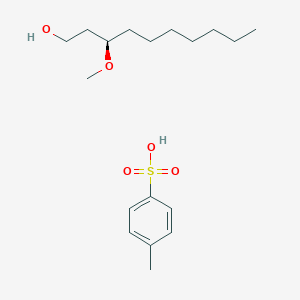


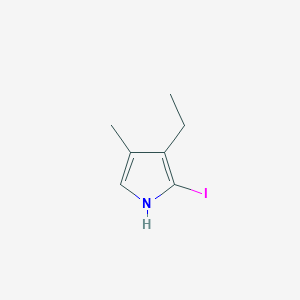
![1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-](/img/structure/B12568506.png)
